![molecular formula C17H23NO5 B14017013 1-amino-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-naphthalene-2-carboxylic acid](/img/structure/B14017013.png)
1-amino-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-naphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Boc-amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is a chemical compound with the molecular formula C17H23NO5. It is a derivative of naphthalene, featuring a tert-butoxycarbonyl (Boc) protected amino group and a methoxy group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Boc Protection: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Methoxylation: The methoxy group is introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Cyclization: The tetrahydro-naphthalene ring is formed through a cyclization reaction, often using catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of 2-Boc-amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-Boc-amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methyl iodide for methylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2-Boc-amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Boc-amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline: Another Boc-protected amino compound with similar structural features.
N-Boc-ethanolamine: A Boc-protected amino alcohol used in organic synthesis.
1,2,3,4-tetrahydronaphthalene: A simpler naphthalene derivative without the Boc protection or methoxy group .
Uniqueness
2-Boc-amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is unique due to its combination of a Boc-protected amino group and a methoxy group on a tetrahydro-naphthalene scaffold. This unique structure allows for specific reactivity and applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C17H23NO5 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
1-amino-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)17(14(19)20)8-7-10-9-11(22-4)5-6-12(10)13(17)18/h5-6,9,13H,7-8,18H2,1-4H3,(H,19,20) |
Clé InChI |
FFLXROYOZQVGAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1(CCC2=C(C1N)C=CC(=C2)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


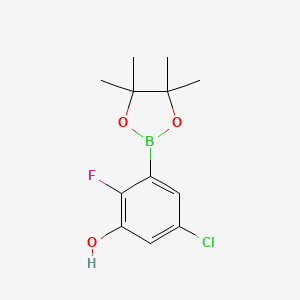
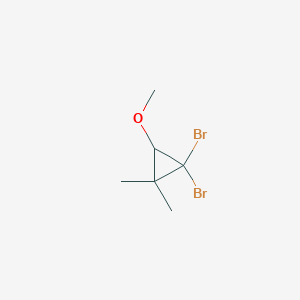
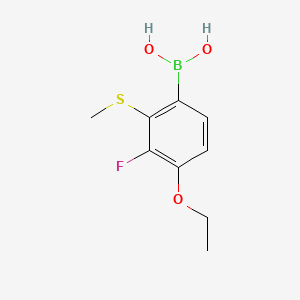
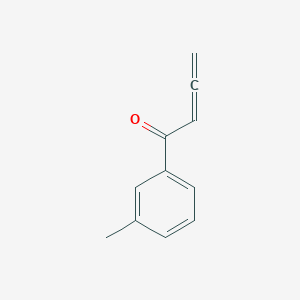

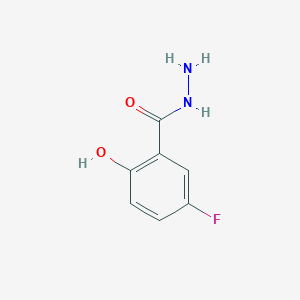

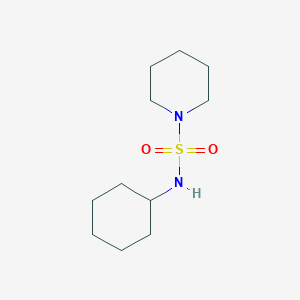

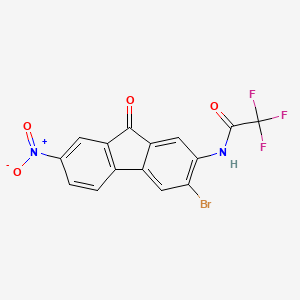
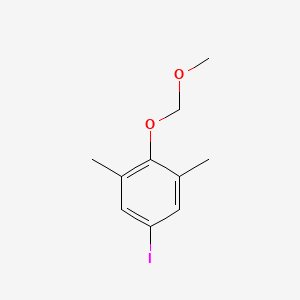
![4-[4-(Ethylamino)phenyl]sulfonylaniline](/img/structure/B14017021.png)


